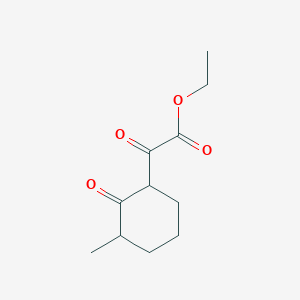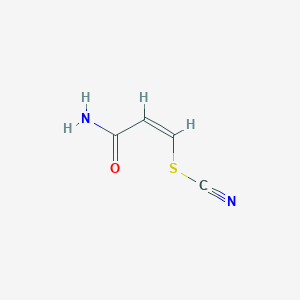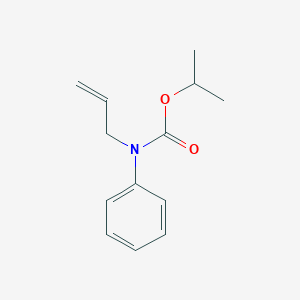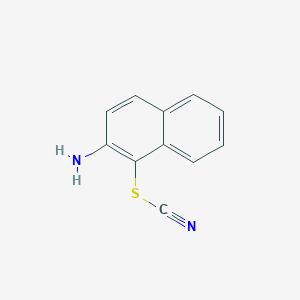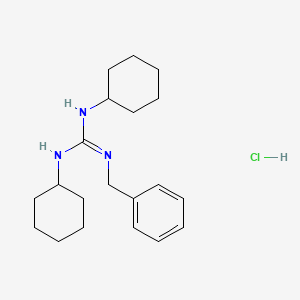
benzyl-(N,N'-dicyclohexylcarbamimidoyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by its molecular formula and weight, which are essential for understanding its behavior in different chemical reactions .
Métodos De Preparación
The synthesis of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves several steps and specific reaction conditions. One common method includes the reaction of benzylamine with dicyclohexylcarbodiimide in the presence of hydrochloric acid. This reaction typically requires controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-Benzyl-2,3-dicyclohexylguanidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but they generally involve complex biochemical interactions .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include other guanidine derivatives, which may have different substituents and properties. The uniqueness of 1-Benzyl-2,3-dicyclohexylguanidine hydrochloride lies in its specific combination of benzyl and dicyclohexyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
6182-00-9 |
|---|---|
Fórmula molecular |
C20H32ClN3 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
2-benzyl-1,3-dicyclohexylguanidine;hydrochloride |
InChI |
InChI=1S/C20H31N3.ClH/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19;/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H2,21,22,23);1H |
Clave InChI |
CORMMKFIPKYSOO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NCC2=CC=CC=C2)NC3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


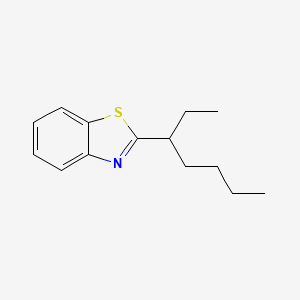
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
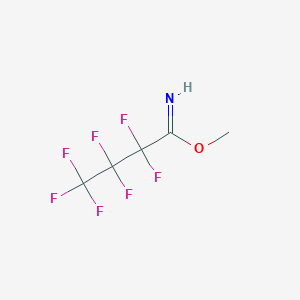

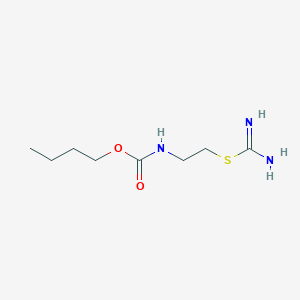

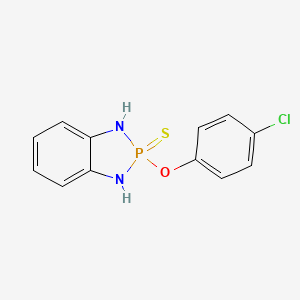
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
